![molecular formula C17H15F3N2O B2739073 1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine CAS No. 497060-54-5](/img/structure/B2739073.png)
1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine
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Description
1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as DFBP, is a novel synthetic compound developed by researchers at the University of Michigan. It has been studied for its potential use in the field of medicinal chemistry and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Rhodium-Catalyzed Hydroformylation
A key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol involves the rhodium-catalyzed hydroformylation of specific allyl or propargyl alcohol derivatives. This process utilizes 4,4′-difluorobenzophenone as a starting material, leading to significant yields of the targeted pharmaceuticals through a preparative route that includes reaction with specific piperazine moieties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Molecular Structures and Intermolecular Interactions
Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines has shown that these compounds exhibit similar molecular conformations but differ in their intermolecular interactions. The study highlights the structural nuances between molecules with 3-fluorobenzoyl and those with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl analogues, underscoring the impact of halogen substitution on molecular architecture (Mahesha et al., 2019).
Biological Evaluation
Antibacterial and Anthelmintic Activity
Compounds with fluorophenyl and piperazine structures have been evaluated for their antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated moderate anthelmintic activity, with its molecular structure and intermolecular interactions thoroughly characterized through various spectroscopic methods and single crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and featuring piperazine carboxamides, exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research showcases the potential of these compounds as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-12-4-1-2-7-15(12)21-8-10-22(11-9-21)17(23)16-13(19)5-3-6-14(16)20/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGBTLTNFWJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine |
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